molecular formula C6H13Br2N B1289843 1-(2-Bromoethyl)pyrrolidine hydrobromide CAS No. 80819-91-6

1-(2-Bromoethyl)pyrrolidine hydrobromide

Cat. No.: B1289843
CAS No.: 80819-91-6
M. Wt: 258.98 g/mol
InChI Key: ZJVSYQSFBOFWIU-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational scaffold in organic chemistry. chemicalbook.com Its significance is underscored by its widespread presence in a vast array of biologically active molecules, including natural alkaloids like nicotine (B1678760) and hygrine, as well as numerous synthetic drugs. frontiersin.orgwikipedia.org The pyrrolidine nucleus is one of the most preferred scaffolds in pharmaceutical science, appearing in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net

The utility of the pyrrolidine scaffold is enhanced by several key features:

Stereochemistry : The non-planar, sp³-hybridized nature of the ring allows for the creation of multiple stereogenic centers, which is crucial for exploring three-dimensional pharmacophore space and achieving target selectivity in drug design. nih.gov

Versatility : The nitrogen atom provides a point for functionalization, and the ring itself can be substituted at various positions to modulate biological activity and physicochemical properties. chemicalbook.comnih.gov

Synthetic Accessibility : A multitude of synthetic methods have been developed to construct and functionalize the pyrrolidine skeleton, often starting from readily available precursors like the amino acid proline. nih.govnih.govnih.govmdpi.com

Pyrrolidine derivatives are not only integral to drug discovery, with applications as anticancer, anti-inflammatory, and antiviral agents, but are also widely used as organocatalysts and chiral ligands in asymmetric synthesis. nih.govresearchgate.netnih.gov

Fundamental Reactivity of Bromoethyl Moieties in Nitrogen-Containing Heterocycles

The bromoethyl group attached to a nitrogen-containing heterocycle, such as in 1-(2-Bromoethyl)pyrrolidine (B1338501), imparts significant reactivity to the molecule. The core of this reactivity lies in the carbon-bromine bond. Bromine is an effective leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. bloomtechz.com

This chemical behavior facilitates several important transformations:

Nucleophilic Substitution : This is the most common reaction pathway for bromoethyl moieties. bloomtechz.com They readily react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-nucleophile bonds. This reaction is a cornerstone for introducing the pyrrolidinoethyl group into larger molecules.

The reactivity of the bromoethyl group is a key feature that chemists exploit to build more complex molecules from simpler, heterocyclic starting materials. bloomtechz.comsolubilityofthings.com

Positioning of 1-(2-Bromoethyl)pyrrolidine Hydrobromide within Contemporary Synthetic Methodologies

This compound serves as a valuable reagent in modern organic synthesis. It effectively combines the desirable structural features of the pyrrolidine ring with the reliable reactivity of a primary alkyl bromide. As a hydrobromide salt, the compound is a stable, solid material that is easier to handle and store compared to its free base form. chemicalbook.com

In contemporary synthesis, this compound is primarily used as an alkylating agent to introduce the 1-pyrrolidinoethyl fragment. For instance, it is a useful reactant for the synthesis of 1H-substituted benzimidazoles, a scaffold commonly found in FDA-approved drugs. chemicalbook.com Researchers have also employed similar N-substituted bromoethyl heterocycles in microwave-assisted N-alkylation reactions to create libraries of functionalized compounds for various applications, such as photosensitizers in photodynamic therapy. nih.gov The compound's ability to participate in predictable nucleophilic substitution reactions makes it a reliable building block for creating new chemical entities for pharmaceutical and materials science research.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 80819-91-6 chemicalbook.comchemnet.com
Molecular Formula C₆H₁₃Br₂N chemicalbook.comchemnet.com
Molecular Weight 258.98 g/mol chemnet.com
Physical Form Powder / Solid chemicalbook.com
Color Beige chemicalbook.com
Melting Point 190-195 °C
Storage Sealed in dry, Room Temperature chemicalbook.com
IUPAC Name 1-(2-bromoethyl)pyrrolidine;hydrobromide

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVSYQSFBOFWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602881
Record name 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80819-91-6
Record name 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromo-ethyl)-pyrrolidine hydrobromide
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Synthetic Approaches to 1 2 Bromoethyl Pyrrolidine Hydrobromide and Analogues

Direct Synthetic Routes

Direct synthetic routes to 1-(2-bromoethyl)pyrrolidine (B1338501) hydrobromide typically involve a three-step sequence: formation of the pyrrolidine (B122466) ring, introduction of the ethyl bromide side chain, and subsequent conversion to the hydrobromide salt.

Amination Reactions for Pyrrolidine Formation

The construction of the pyrrolidine ring is a fundamental step and can be accomplished through several amination strategies. A common industrial method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at elevated temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt and nickel oxide catalyst. wikipedia.org

Reductive amination of 1,4-dicarbonyl compounds, such as succinaldehyde, with a suitable amine source also yields the pyrrolidine scaffold. This method is versatile and allows for the introduction of various substituents on the nitrogen atom.

More advanced methods include copper-catalyzed tandem amination/cyanation/alkylation sequences and intramolecular carboamination of unactivated olefins, which offer high efficiency and stereoselectivity. nih.gov Intramolecular cyclization approaches, such as the amination of unsaturated carbon-carbon bonds, are also powerful for constructing the pyrrolidine ring. nih.gov

Method Precursors Conditions Key Features
Industrial Synthesis1,4-Butanediol, Ammonia165–200 °C, 17–21 MPa, Co/Ni catalystHigh-volume production
Reductive Amination1,4-Dicarbonyl compounds, AmineReducing agentVersatile for N-substitution
Intramolecular CarboaminationAlkenyl N-arylsulfonamidesCopper(II) carboxylateHigh diastereoselectivity
Tandem Amination/Cyanation/AlkylationAmine-tethered alkyneCopper catalystOne-pot synthesis

Halogenation Strategies for the Ethyl Side Chain

Once the pyrrolidine ring with an N-(2-hydroxyethyl) substituent is in place, the next crucial step is the conversion of the hydroxyl group to a bromide. This transformation can be achieved using various halogenating agents. A common precursor for this step is 2-(pyrrolidin-1-yl)ethanol, also known as N-(2-hydroxyethyl)pyrrolidine. medchemexpress.comfishersci.ca

A well-established method for converting primary alcohols to alkyl bromides is treatment with concentrated hydrobromic acid (HBr). This reaction proceeds via an SN2 mechanism and is effective for primary alcohols. A similar procedure is used for the synthesis of β-bromoethylamine hydrobromide from ethanolamine (B43304), where ethanolamine is reacted with ice-cold hydrobromic acid. orgsyn.org Another analogous preparation involves reacting 1-(2-phenoxyethyl)piperidine (B1360213) with 40% hydrobromic acid at 150°C to yield 1-(2-bromoethyl)piperidine (B1605536) hydrobromide. prepchem.com

Other halogenating reagents such as thionyl chloride (SOCl₂) can be used to convert the alcohol to a chloro derivative, which can then potentially be converted to the bromide, although direct bromination is more common. For instance, the preparation of ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate involves the use of thionyl chloride. google.com Systems like hydrogen peroxide and hydrobromic acid (H₂O₂/HBr) have also been reported for the oxidation and bromination of secondary alcohols, which could be adapted for this synthesis. researchgate.netrsc.org

Reagent Substrate Product Reaction Type
Hydrobromic Acid (HBr)1-(2-Hydroxyethyl)pyrrolidine1-(2-Bromoethyl)pyrrolidineNucleophilic Substitution
Thionyl Bromide (SOBr₂)1-(2-Hydroxyethyl)pyrrolidine1-(2-Bromoethyl)pyrrolidineNucleophilic Substitution
Phosphorus Tribromide (PBr₃)1-(2-Hydroxyethyl)pyrrolidine1-(2-Bromoethyl)pyrrolidineNucleophilic Substitution

Hydrobromide Salt Formation Methods from Corresponding Free Bases

The final step in the direct synthesis is the formation of the hydrobromide salt from the free base, 1-(2-bromoethyl)pyrrolidine. This is typically achieved by treating a solution of the free base with hydrobromic acid. The acid protonates the basic nitrogen atom of the pyrrolidine ring, leading to the precipitation of the hydrobromide salt. The salt is often purified by recrystallization from a suitable solvent, such as ethanol. This method is demonstrated in the synthesis of 1-(2-bromoethyl)piperidine hydrobromide, where the final product is recrystallized from ethyl alcohol. prepchem.com The formation of β-bromoethylamine hydrobromide also follows a similar principle of reacting the amine with HBr. orgsyn.org

Indirect Synthetic Pathways and Precursor Modifications

Indirect routes to 1-(2-bromoethyl)pyrrolidine hydrobromide involve the modification of pre-existing, suitably functionalized pyrrolidine derivatives. These methods can offer advantages in terms of stereocontrol and the availability of starting materials.

Functional Group Transformations on Related Pyrrolidine Derivatives

This approach starts with a pyrrolidine ring that already possesses a two-carbon side chain at the nitrogen atom, which is then chemically modified to introduce the bromo group. For instance, a pyrrolidine derivative with a protected aminoethyl side chain could be deprotected and then subjected to a Sandmeyer-like reaction or other diazotization-bromination sequences, although this is less common for aliphatic amines.

A more plausible strategy involves the transformation of other functional groups on the ethyl side chain. For example, a pyrrolidine with an N-ethyl tosylate or mesylate group can undergo nucleophilic substitution with a bromide salt to yield the desired product. The synthesis often begins with readily available precursors like proline or hydroxyproline, which can be stereoselectively modified. nih.gov Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic manipulation of molecular structures. ub.eduimperial.ac.uk

Starting Material Transformation Reagents
1-(2-Aminoethyl)pyrrolidineDiazotization followed by brominationNaNO₂, HBr, CuBr
1-(2-Mesyloxyethyl)pyrrolidineNucleophilic SubstitutionLiBr or NaBr
1-(2-Tosyloxyethyl)pyrrolidineNucleophilic SubstitutionLiBr or NaBr
Pyrrolidine-1-ethanolHalogenationHBr, SOBr₂, or PBr₃

Cyclization Reactions for Pyrrolidine Ring Construction

Indirect pathways can also involve the formation of the pyrrolidine ring as a key step, starting from an acyclic precursor that already contains the bromoethylamino moiety or a precursor to it. Intramolecular cyclization is a powerful strategy for the construction of cyclic systems.

For example, a linear amine containing a leaving group at the appropriate position can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. A classic example is the cyclization of a 4-halobutyl- or 5-halopentylamine derivative. In the context of the target molecule, an N-(2-bromoethyl)-4-aminobutanol derivative could be envisioned to cyclize to form the N-substituted pyrrolidine ring, although this is a more complex route.

More sophisticated cyclization strategies include [3+2] cycloaddition reactions of azomethine ylides with alkenes, which is a widely used method for constructing substituted pyrrolidines. nih.gov Photo-promoted ring contraction of pyridines has also been reported as a novel method for pyrrolidine synthesis. nih.govosaka-u.ac.jp These methods offer access to a wide range of substituted pyrrolidines that could potentially be converted to the target compound. rsc.orgacs.org

Cyclization Strategy Acyclic Precursor Type Key Transformation
Intramolecular Nucleophilic SubstitutionN-(2-substituted ethyl)-4-halobutylamineInternal displacement of halide
[3+2] CycloadditionAzomethine ylide and an alkeneFormation of a five-membered ring
Reductive Amination/Cyclization1,4-Dicarbonyl compound and 2-bromoethylamine (B90993)Formation of imine and subsequent cyclization/reduction
Ring ContractionSubstituted PyridinePhoto-promoted rearrangement

Stereoselective Synthesis of Pyrrolidine Derivatives Bearing Bromoethyl Substituents

The creation of stereochemically pure pyrrolidine derivatives, where the spatial orientation of the bromoethyl substituent is precisely controlled, is a significant challenge in organic synthesis. Such control is crucial as the biological activity of a molecule can be highly dependent on its stereochemistry. Methodologies to achieve this include diastereoselective and enantioselective approaches.

Diastereoselective Control in Pyrrolidine Annulation

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule, which are stereoisomers that are not mirror images of each other. In the context of pyrrolidine synthesis, annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a common strategy.

One notable approach involves the use of multicomponent reactions. For instance, a highly diastereoselective synthesis of substituted pyrrolidines can be achieved through a one-pot reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This method allows for the construction of up to three stereogenic centers in a single operation with high efficiency. nih.gov

Another powerful technique is the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. This method is known to produce highly functionalized pyrrolidines with good yields and high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions of the pyrrolidine ring. organic-chemistry.org The choice of Lewis acid catalyst is critical, with Ytterbium triflate (Yb(OTf)₃) proving to be particularly effective. organic-chemistry.org

These methods, while not directly producing a bromoethyl substituent, can generate functionalized side chains that can be subsequently converted to the desired bromoethyl group through standard functional group interconversions. The diastereomeric purity achieved in the initial cyclization is key to obtaining the final product with the desired stereochemistry.

Table 1: Comparison of Diastereoselective Pyrrolidine Synthesis Methods

MethodKey ReagentsStereochemical OutcomeKey Advantages
Multicomponent ReactionOptically active phenyldihydrofuran, N-tosyl imino ester, silaneHigh diastereoselectivity, up to three stereocenters controlledHigh efficiency, single operation
Yb(OTf)₃ Catalyzed Three-Component ReactionAldehyde, amine, 1,1-cyclopropanediester, Yb(OTf)₃High diastereoselectivity, favors cis-2,5-substitutionGood yields, operational simplicity

Enantioselective Methodologies for Chiral Bromoethyl Pyrrolidines

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers, which are non-superimposable mirror images of each other. A common and effective strategy for achieving this is to utilize the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products.

Amino acids, such as proline and hydroxyproline, are excellent starting materials from the chiral pool for the synthesis of enantiopure pyrrolidine derivatives. nih.gov These precursors already contain a defined stereocenter, which can be used to direct the stereochemistry of subsequent reactions. For example, functionalization of the pre-existing pyrrolidine ring of proline can lead to a variety of substituted derivatives. nih.gov Similarly, enantiomerically pure five-membered cyclic nitrones, which can be synthesized from natural hydroxy acids and amino acids like tartaric acid and malic acid, undergo cycloaddition reactions with good diastereocontrol, leading to enantiopure pyrrolidines. researchgate.net

Another approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting system to control the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. Masamune and co-workers developed a concise synthesis of a C₂-symmetrical pyrrolidine auxiliary starting from 2,5-hexanedione, which is reduced with excellent stereoselectivity using baker's yeast. acs.org The resulting chiral diol is then converted to the pyrrolidine ring. acs.org

Catalytic asymmetric synthesis represents a more atom-economical approach. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, catalytic asymmetric C–H insertion of carbenes into the pyrrolidine ring has been shown to produce C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Process Development and Optimization in the Synthesis of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production requires significant process development and optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. princeton-acs.org While specific process chemistry literature for this compound is not abundant, general principles of process development can be applied to its likely synthetic routes.

A common laboratory synthesis of this compound involves the bromination of a precursor such as N-(2-hydroxyethyl)pyrrolidine. The optimization of such a reaction would involve a systematic study of various parameters.

Key Optimization Parameters:

Brominating Agent: Different brominating agents such as hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or thionyl bromide (SOBr₂) would be evaluated for yield, purity, and safety.

Solvent: The choice of solvent is crucial for reaction rate, selectivity, and ease of work-up. Solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) would be screened.

Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. An optimal temperature profile would be determined to maximize yield and minimize impurities.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion without significant product degradation.

Work-up and Purification: Developing a scalable and efficient work-up procedure is critical. This includes optimizing extraction, washing, and crystallization conditions to isolate the product in high purity. Recrystallization is a common method for purifying solid products like the hydrobromide salt. semanticscholar.org

Scale-Up Considerations:

Table 2: Potential Optimization Parameters for the Synthesis of this compound

ParameterVariables to be TestedGoal of Optimization
Brominating AgentHBr, PBr₃, SOBr₂, etc.Maximize yield, minimize byproducts, cost-effectiveness
SolventToluene, Acetonitrile (B52724), Dichloromethane, etc.Improve reaction rate and selectivity, facilitate work-up
TemperatureRange of temperatures (e.g., 0 °C to reflux)Find optimal balance between reaction rate and impurity formation
PurificationRecrystallization solvent, anti-solvent additionAchieve high purity and good recovery of the final product

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Pyrrolidine Hydrobromide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

1-(2-Bromoethyl)pyrrolidine (B1338501) hydrobromide is an effective alkylating agent for a wide range of nucleophiles. The addition of a base is often required in these reactions, not to deprotonate the pyrrolidinium (B1226570) ion, but to neutralize the nucleophile or the hydrobromic acid byproduct that may form, thereby driving the reaction to completion.

Notable examples include:

O-Alkylation: Alcohols and phenols, in their alkoxide or phenoxide forms, can attack the bromoethyl group to form ethers. A prominent example is found in the synthesis of the antihistamine drug Clemastine. nih.gov In this process, the precursor 1-(4-chlorophenyl)-1-phenylethanol (B192741) is deprotonated with a strong base like sodium amide to form the corresponding alkoxide, which then displaces the halide on a related N-alkyl-2-(2-chloroethyl)pyrrolidine substrate to form the final ether linkage. google.comgoogle.com

N-Alkylation: Primary and secondary amines are effective nucleophiles for displacing the bromide, leading to the formation of more complex secondary and tertiary amines, respectively. The analogous compound, 2-bromoethylamine (B90993) hydrobromide, is widely used for the mono-N-alkylation of primary amines and diamines. These reactions often employ a base to liberate the free amine nucleophile and neutralize the generated HBr. ambeed.com

S-Alkylation: Thiolates, generated from thiols, readily react to form thioethers. For instance, 2-bromoethylamine hydrobromide serves as a reactant in the synthesis of thiazolines through a tandem S-alkylation-cyclodeamination process with thioamides.

Table 1: Examples of Intermolecular Nucleophilic Substitution with Bromoethylamine Analogs This table is based on the reactivity of analogous haloethylamine compounds.

Nucleophile Type Example Nucleophile Product Functional Group Reaction Conditions
Oxygen 1-(4-chlorophenyl)-1-phenylethanol Ether Strong base (e.g., NaNH₂)
Nitrogen Primary/Secondary Amines Secondary/Tertiary Amines Base (e.g., CsOH, Et₃N)
Sulfur Thioamides Thiazolines Base-mediated cyclization
Phosphorus Secondary Phosphines Tertiary Phosphines CsOH catalysis

N-(2-Haloethyl)amine structures possess the inherent capability for intramolecular nucleophilic attack, where the nitrogen atom acts as the nucleophile and the halogen-bearing carbon acts as the electrophile. This process typically results in the formation of a highly strained and reactive three-membered aziridinium (B1262131) cation intermediate.

While the pyrrolidine (B122466) nitrogen in 1-(2-bromoethyl)pyrrolidine hydrobromide is protonated and thus non-nucleophilic, its deprotonated (free amine) form can initiate this cyclization. The resulting aziridinium ion is a potent electrophile that can be readily attacked by external nucleophiles. This opens a reaction pathway where the bromoethyl group is effectively "activated" by the neighboring nitrogen atom. The subsequent nucleophilic ring-opening of the aziridinium intermediate is regioselective, with the nucleophile typically attacking one of the ring carbons, leading to the formation of a substituted N-ethylpyrrolidine derivative. This mechanistic pathway is fundamental to the reactivity of related nitrogen mustards. The solid-state conformation of similar compounds, such as bis(2-bromoethyl)ammonium bromide, which involves extensive hydrogen bonding with the bromide anion, can influence the propensity for such cyclizations. nih.gov

Elimination Reactions to Form Unsaturated Linkages

In the presence of a strong, non-nucleophilic base, 1-(2-bromoethyl)pyrrolidine can theoretically undergo an E2 (bimolecular elimination) reaction to form an unsaturated product. This reaction involves the abstraction of a proton from the carbon atom adjacent to the pyrrolidine ring (the β-carbon) simultaneously with the departure of the bromide leaving group from the α-carbon. The product of this dehydrobromination reaction would be 1-vinylpyrrolidine.

For this reaction to be favored over the competing S(_N)2 substitution, specific conditions are required:

A Strong, Sterically Hindered Base: Bases such as potassium tert-butoxide (t-BuOK) are often used to promote elimination over substitution.

High Temperature: Higher reaction temperatures generally favor elimination pathways.

However, the industrial synthesis of related vinylated compounds, such as N-vinylpyrrolidone, does not typically proceed via elimination but rather through the vinylation of 2-pyrrolidone with acetylene, suggesting that elimination may not be a high-yielding or common synthetic route for this class of compounds. wikipedia.orgchemicalbook.com

Participation in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. youtube.com These reactions typically involve an organometallic reagent and an organic halide or triflate. The most common substrates are those where the halogen is attached to an sp²-hybridized carbon, such as in aryl or vinyl halides. nih.govrsc.org

The participation of saturated, sp³-hybridized alkyl halides like 1-(2-bromoethyl)pyrrolidine in these reactions is significantly more challenging for two main reasons:

Slower Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, is generally much slower for alkyl halides than for aryl or vinyl halides.

Competing β-Hydride Elimination: Once an alkyl group is attached to the palladium center, it can undergo β-hydride elimination if there is a hydrogen atom on the carbon adjacent to the metal. This is a rapid decomposition pathway that competes with the desired reductive elimination step, often leading to low yields of the cross-coupled product.

Due to these mechanistic hurdles, this compound is not a typical substrate for standard palladium-catalyzed cross-coupling reactions. Specialized catalytic systems are often required to achieve successful coupling with sp³-hybridized electrophiles.

Reactivity of the Pyrrolidine Nitrogen in Derivatization

In its commercially available hydrobromide salt form, the pyrrolidine nitrogen of 1-(2-bromoethyl)pyrrolidine exists as a pyrrolidinium cation. ontosight.aiontosight.ai The presence of the positive charge and the covalent bond to a proton renders the nitrogen lone pair unavailable, making it non-nucleophilic. wikipedia.orgnih.gov

To engage the pyrrolidine nitrogen in derivatization reactions, such as acylation or further alkylation, it must first be converted to its free base form. This is readily achieved by treatment with a suitable base (e.g., sodium hydroxide, triethylamine) to neutralize the hydrobromic acid.

Once deprotonated, the resulting 1-(2-bromoethyl)pyrrolidine is a secondary amine and exhibits typical nucleophilic reactivity. It can be:

Acylated: Reacted with acyl chlorides or anhydrides to form amides.

Alkylated: Reacted with other alkylating agents to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uk

This pH-dependent reactivity allows for selective functionalization. Reactions can be performed at the bromoethyl moiety while keeping the nitrogen protonated and unreactive, or both sites can be made available for reaction by adjusting the pH of the medium.

Impact of the Hydrobromide Counterion on Reactivity Profiles

The hydrobromide counterion is not merely a spectator; it plays several crucial roles that influence the compound's properties and reactivity:

Stability and Physical Form: The salt form imparts greater stability and a higher melting point (190-195 °C) compared to the free amine, making the compound a stable, crystalline solid that is easier to handle and store.

Deactivation of the Nitrogen Nucleophile: As detailed in the previous section, the proton from HBr protonates the pyrrolidine nitrogen, effectively "protecting" it from participating in nucleophilic reactions. This allows for selective reactions at the bromoethyl group.

Solubility: The ionic nature of the salt affects its solubility, typically making it more soluble in polar protic solvents than the corresponding free base.

Influence on Reaction Medium: In reactions requiring the neutralization of the salt, the bromide anion and the cation of the added base (e.g., Na⁺, K⁺) become part of the ionic strength of the solution, which can influence reaction rates and equilibria.

Solid-State Structure: In the crystalline state, the bromide anion is involved in strong N-H···Br hydrogen bonds with the pyrrolidinium cation. nih.gov This interaction stabilizes the crystal lattice and influences the conformation of the molecule in the solid state.

Applications of 1 2 Bromoethyl Pyrrolidine Hydrobromide As a Versatile Synthetic Intermediate

Construction of Diverse Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.comnih.govresearchgate.net 1-(2-Bromoethyl)pyrrolidine (B1338501) hydrobromide provides a direct and efficient route for the incorporation of this valuable structural motif into more complex heterocyclic systems. The reactivity of the bromoethyl side chain facilitates cyclization reactions and the linkage to other molecular components, leading to the formation of diverse and biologically relevant scaffolds. nih.govresearchgate.net

The benzimidazole (B57391) core is a prominent heterocyclic system found in a multitude of pharmacologically active compounds. researchgate.netresearchgate.net 1-(2-Bromoethyl)pyrrolidine hydrobromide serves as a crucial reactant for the synthesis of N-substituted benzimidazoles. chemicalbook.com In these syntheses, the benzimidazole nitrogen acts as a nucleophile, displacing the bromide from the ethyl side chain of the pyrrolidine derivative. This alkylation reaction results in the formation of a 1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole structure. This synthetic strategy is valuable as many FDA-approved drugs contain the benzimidazole scaffold. chemicalbook.com The reaction can be carried out under various conditions, including microwave-assisted methods that offer efficient and environmentally milder access to a diversity of benzimidazoles. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds using this compound

Heterocyclic ScaffoldSynthetic Role of this compoundResulting Structure
Substituted Benzimidazoles N-alkylation of the benzimidazole ringIntroduces a 2-(pyrrolidin-1-yl)ethyl group at the N1 position.
Bicyclic Pyrrolidines Serves as a precursor where the bromoethyl group is used for a second ring closure.Forms fused ring systems like pyrrolizidine (B1209537) derivatives.
Spirocyclic Pyrrolidines Acts as a building block in multi-step syntheses leading to a spiro center.Incorporates the pyrrolidine ring as part of a spirocyclic structure.

Bicyclic pyrrolidines are conformationally constrained structures that are of high interest to medicinal chemists for improving the potency and selectivity of drug candidates. bldpharm.com These systems play a unique role in many bioactive natural products and pharmaceutical ingredients. bldpharm.com this compound is an effective starting material for creating such fused-ring systems. The synthesis can proceed through intramolecular cyclization, where the bromoethyl arm is functionalized and then reacts with the pyrrolidine ring or an adjacent atom to form a second ring. This approach is used to generate scaffolds like pyrrolizidine and related polycyclic alkaloids. researchgate.netnih.gov The development of synthetic methods to access these pyrrolidine skeletons with broad functional group compatibility is crucial for accelerating drug discovery. nih.gov Research has focused on developing novel bicyclic pyrrolidines as potent inhibitors of parasitic enzymes, demonstrating their therapeutic potential. nih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant interest in drug discovery for their three-dimensional structures that can improve pharmacological properties. nih.govmdpi.com Spirocyclic pyrrolidines are common and important building blocks in medicinal chemistry. researchgate.net The synthesis of these complex structures can utilize this compound as a key intermediate. For example, the pyrrolidine nitrogen can engage in an initial reaction, while the bromoethyl group is modified in subsequent steps to participate in a ring-forming reaction that creates the spiro center. researchgate.net This methodology has been employed to synthesize the core of known antibacterial agents, highlighting its practical application in creating druglike molecules. nih.govresearchgate.net

Precursor in the Synthesis of Complex Organic Molecules

The defined reactivity of this compound makes it an ideal precursor for introducing the N-ethylpyrrolidine fragment into larger, multifunctional molecules. This moiety is prevalent in compounds developed for both agricultural and pharmaceutical applications.

Heterocyclic compounds are fundamental to the synthesis of many modern agrochemicals, including herbicides, pesticides, and fungicides. kingchem.comresearchgate.net The pyrrolidine scaffold, in particular, is found in various biologically active agrochemicals. researchgate.net this compound acts as a valuable building block for creating these complex agricultural products. Its reactive bromoethyl group allows for straightforward coupling with other intermediates to assemble the final active ingredient. The incorporation of the pyrrolidine ring can influence the molecule's transport, binding to the target site, and metabolic stability, which are critical parameters for effective agrochemicals. agcchem.com

The pyrrolidine ring is one of the most common heterocyclic fragments found in approved drugs, valued for its ability to introduce stereochemistry and favorable physicochemical properties. mdpi.comnih.gov this compound is a widely used precursor in the synthesis of a diverse range of pharmaceutical compounds targeting various diseases, including those affecting the central nervous system, as well as antiviral and anticancer agents. nih.govnih.govontosight.ai It functions as an alkylating agent to attach the 2-(pyrrolidin-1-yl)ethyl side chain to nucleophilic groups such as amines, phenols, or thiols within a larger drug scaffold. This specific structural motif is a key feature in numerous potent and selective therapeutic agents.

Table 2: Examples of Pharmaceutical Classes Incorporating the Pyrrolidine Moiety

Therapeutic ClassExample Drug(s) with Pyrrolidine ScaffoldPotential Role of this compound
Antiviral Daclatasvir, Grazoprevir mdpi.comPrecursor to introduce the N-alkylated pyrrolidine ring, a key structural element. mdpi.com
Cardiovascular Captopril, Eletriptan mdpi.comBuilding block for constructing the core pyrrolidine structure. mdpi.com
CNS Agents Raclopride, Clemastine nih.govIntermediate for synthesizing the (pyrrolidin-2-yl)methanamine or similar side chains. nih.gov
Anticancer Alpelisib nih.govUsed in the synthesis of functionalized pyrrolidine side chains. nih.gov
Antibacterial Gemifloxacin, Sitafloxacin mdpi.comnih.govKey intermediate for the synthesis of spirocyclic or substituted pyrrolidine cores. nih.govresearchgate.net

Development of Chiral Ligands

The pyrrolidine scaffold is a cornerstone in the architecture of many successful chiral ligands and organocatalysts used in asymmetric synthesis. unibo.it The N-substituted pyrrolidine framework provided by this compound is instrumental in constructing these complex structures. The bromoethyl side chain acts as a reactive handle, enabling the attachment of the pyrrolidine unit to other molecular fragments to create bidentate or polydentate ligands. These ligands can then coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a chemical reaction.

A prominent application of chiral pyrrolidine-containing ligands is in the field of transition-metal-catalyzed asymmetric reactions. For instance, novel ferrocene-derived ligands incorporating a pyrrolidine substituent have been synthesized and successfully applied in rhodium-catalyzed asymmetric hydrogenation of olefins. nih.gov In these systems, the combination of planar, central, and axial chirality elements can lead to excellent levels of enantioselectivity, sometimes exceeding 99% enantiomeric excess (ee). nih.gov The pyrrolidine ring's defined conformation contributes significantly to the creation of a selective chiral pocket around the metal catalyst.

Another class of ligands, chiral N,N'-dioxides, can be synthesized from readily available amino acids and amines to act as neutral tetradentate ligands for various metal ions. rsc.org The incorporation of an N-(2-ethyl)pyrrolidine group into such structures, through substitution of the bromide, is a viable strategy for creating novel ligand architectures. The resulting non-planar metal complexes provide a tunable chiral platform for a range of asymmetric reactions. rsc.org The development of custom-made amine catalysts, such as those based on chiral anthranilic pyrrolidine, further highlights the modularity of this approach for specific applications like enantioselective Michael reactions. rsc.org

Table 1: Representative Chiral Ligand Classes Incorporating Pyrrolidine Scaffolds
Ligand ClassMetal Catalyst (Example)ApplicationReported Performance
Pyrrolidinyl Ferrocene-PhosphinesRhodium (Rh)Asymmetric HydrogenationUp to >99.9% ee nih.gov
Chiral N,N'-DioxidesScandium (Sc), Copper (Cu)Asymmetric Catalysis (various)High stereocontrol rsc.org
Anthranilic Pyrrolidine CatalystsN/A (Organocatalyst)Michael ReactionHigh enantio- and diastereoselectivity rsc.org

Derivatization Strategies for Expanding Molecular Diversity

The structure of this compound offers two primary sites for chemical modification to generate a diverse library of new compounds: the reactive bromoethyl chain and the stable pyrrolidine ring system.

Functionalization of the Bromoethyl Chain

The bromoethyl group is the most reactive site on the molecule, making it the principal target for derivatization. The carbon-bromine bond is susceptible to cleavage, and the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This process, typically following an S_N2 mechanism for a primary alkyl halide, allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles. chemguide.co.uklibretexts.org

A notable example of this strategy is found in the synthesis of analogues of the antihistamine Clemastine. nih.gov The core synthesis involves a nucleophilic substitution where an alkoxide, such as that generated from 1-(4-chlorophenyl)-1-phenylethanol (B192741), displaces a halide on an N-substituted 2-ethylpyrrolidine (B92002) derivative to form a new carbon-oxygen (C-O) ether linkage. google.comgoogle.com This reaction demonstrates the utility of the haloethyl side chain in coupling the pyrrolidine moiety to other complex molecular fragments.

The versatility of this approach extends well beyond C-O bond formation. A broad spectrum of nucleophiles can be employed to expand molecular diversity significantly.

C-N Bond Formation: Reaction with primary or secondary amines yields substituted diamines, which are valuable as building blocks for pharmaceuticals and as ligands for metal catalysts.

C-S Bond Formation: Thiolates can displace the bromide to form thioethers, introducing sulfur functionality into the molecule.

C-C Bond Formation: Nucleophiles such as cyanide or stabilized carbanions (e.g., malonic esters) can be used to extend the carbon chain, providing access to a different class of derivatives.

Table 2: Examples of Nucleophilic Substitution on the Bromoethyl Chain
NucleophileChemical FormulaResulting Functional GroupBond Formed
AlkoxideRO⁻EtherC-O
AmineR₂NHSubstituted AmineC-N
ThiolateRS⁻Thioether (Sulfide)C-S
CyanideCN⁻NitrileC-C
AzideN₃⁻AzideC-N

Modifications to the Pyrrolidine Ring System

While the bromoethyl chain is the primary site of reactivity, the pyrrolidine ring itself can undergo modification, although it is generally more stable. These transformations typically require more specific reaction conditions and offer a secondary route to molecular diversity.

One common modification of the pyrrolidine ring is oxidation, particularly at the carbon atoms adjacent to the nitrogen. This can lead to the formation of lactams (specifically, 2-pyrrolidinones). N-heterocyclic carbene (NHC)-catalyzed methods have been developed for constructing highly functionalized 2-pyrrolidinone (B116388) derivatives, showcasing a modern approach to modifying the ring system. rsc.org

Another strategy involves ring-closing metathesis reactions. For example, chiral pyrrolidine derivatives can be efficiently synthesized via ring-closing enyne metathesis, which forms a diene-containing pyrrolidine ring that can be used in subsequent reactions like Diels-Alder cycloadditions. organic-chemistry.org While this is a method for constructing the ring, similar metathesis strategies could potentially be employed on more complex substrates containing the pre-formed N-(2-ethyl)pyrrolidine unit if suitable unsaturated tethers are appended.

Furthermore, computational studies on the nucleophilic aromatic substitution (S_NAr) of thiophenes with pyrrolidine show that the pyrrolidine nitrogen acts as the nucleophile to initiate ring addition. nih.gov This highlights the inherent nucleophilicity of the ring nitrogen, a property that is harnessed in its initial alkylation to form the bromoethyl derivative but which can also be a factor in subsequent reactions of the entire molecule. Direct C-H functionalization of the saturated ring is challenging but can be achieved using advanced organometallic or photoredox catalysis, offering a frontier for creating novel substitution patterns on the pyrrolidine scaffold itself. organic-chemistry.org

Computational and Theoretical Studies on 1 2 Bromoethyl Pyrrolidine Hydrobromide Systems

Density Functional Theory (DFT) Applications for Reaction Pathway Analysis

No specific research applying DFT to analyze the reaction pathways of 1-(2-Bromoethyl)pyrrolidine (B1338501) hydrobromide was found in the public domain. Such a study would theoretically involve:

Mapping the potential energy surface for key reactions.

Identifying transition states and intermediates.

Calculating activation energies to predict reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis

There is no available literature on the use of molecular dynamics simulations to study the conformational landscape of 1-(2-Bromoethyl)pyrrolidine hydrobromide. A dedicated study would likely focus on:

Simulating the molecule's dynamic behavior in various solvents.

Identifying the most stable conformers.

Analyzing the influence of the hydrobromide counter-ion on the pyrrolidine (B122466) ring's puckering and the orientation of the bromoethyl side chain.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational models for predicting the reactivity and selectivity of this compound in novel chemical transformations have not been published. This area of research would typically entail:

Using quantum chemical descriptors to identify reactive sites.

Modeling interactions with various reagents to predict reaction outcomes.

Assessing the influence of reaction conditions on selectivity.

Elucidation of Mechanistic Pathways through Computational Modeling

No studies using computational modeling to elucidate the mechanistic pathways of reactions involving this compound were discovered. Research in this area would aim to:

Provide a step-by-step atomic-level description of reaction mechanisms.

Validate or propose new mechanistic hypotheses for observed chemical transformations.

Explain the role of catalysts or solvents in the reaction mechanism.

Advanced Analytical Methodologies in Research on 1 2 Bromoethyl Pyrrolidine Hydrobromide and Derivatives

Spectroscopic Characterization of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of 1-(2-Bromoethyl)pyrrolidine (B1338501) hydrobromide.

In ¹H NMR, the chemical shift (δ), integration, and multiplicity of each signal provide a wealth of information. The protonated nitrogen of the pyrrolidinium (B1226570) ring influences the electronic environment of adjacent protons, typically shifting them downfield. The protons on the carbons adjacent to the nitrogen (α-protons) and the protons on the bromoethyl chain are distinct and provide key structural confirmation.

¹³C NMR spectroscopy complements the proton data by identifying all non-equivalent carbon atoms in the molecule. The carbon atoms bonded to the electronegative nitrogen and bromine atoms are characteristically shifted to lower fields. While specific experimental data for 1-(2-Bromoethyl)pyrrolidine hydrobromide is not widely published, expected chemical shifts can be predicted based on analysis of similar structures, such as other N-substituted pyrrolidines and bromoalkanes. docbrown.infoacs.orgchemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-(2-Bromoethyl)pyrrolidinium Cation Predicted values are based on typical ranges for similar structural motifs.

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine (B122466) CH ₂ (β to N⁺)~2.1 - 2.3~23 - 25
Pyrrolidine CH ₂ (α to N⁺)~3.4 - 3.6~54 - 56
N⁺-CH ₂-CH₂Br~3.7 - 3.9~55 - 57
N⁺-CH₂-CH ₂Br~3.8 - 4.0~27 - 29
N⁺-H Variable, broadN/A

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

The presence of the secondary ammonium (B1175870) ion (N⁺-H) resulting from the hydrobromide salt formation is a key feature, typically giving rise to a broad absorption band in the range of 2700-3300 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolidine ring and ethyl chain are expected in the 2800-3000 cm⁻¹ region. Finally, the C-Br bond has a characteristic stretching frequency in the fingerprint region, typically between 500 and 600 cm⁻¹. researchgate.netnist.govspectrabase.com

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N⁺-H (Ammonium)Stretch2700 - 3300 (broad)
C-H (Aliphatic)Stretch2850 - 2960
C-NStretch1020 - 1250
C-BrStretch500 - 600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For a salt like this compound, the analysis is typically performed on the free base, 1-(2-Bromoethyl)pyrrolidine.

The electron ionization (EI) mass spectrum of the free base would be expected to show a molecular ion peak [M]⁺. A crucial feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for N-alkyl pyrrolidines involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable pyrrolidinium ion. For 1-(2-Bromoethyl)pyrrolidine, a prominent fragment would likely correspond to the loss of a bromoethyl radical or the cleavage of the ethyl chain. nist.govnist.govmassbank.jp

Table 3: Predicted Mass Spectrometry Fragments for 1-(2-Bromoethyl)pyrrolidine (Free Base)

Fragment DescriptionPredicted m/zNotes
Molecular Ion [M]⁺177/179Shows characteristic Br isotope pattern
Loss of Br radical [M-Br]⁺98Represents the C₆H₁₂N⁺ fragment
Loss of C₂H₄Br radical70Represents the pyrrolidine ring fragment
Pyrrolidine ring cleavagevariousFurther fragmentation of the ring

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

For a polar, salt-like compound such as this compound, reverse-phase HPLC (RP-HPLC) is a suitable method. sielc.com A C18 column could be used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netgoogle.com Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore, necessitating detection at low wavelengths (around 200-210 nm). google.com Alternatively, Hydrophilic Interaction Chromatography (HILIC) is an effective mode for retaining and separating very polar compounds. fda.gov

Gas chromatography, often coupled with mass spectrometry (GC-MS), is also a powerful tool for purity analysis, although it generally requires the analysis of the more volatile free base form rather than the hydrobromide salt. researchgate.netnih.govresearchgate.net The sample would be neutralized and extracted into an organic solvent before injection. A capillary column, such as one with a nonpolar stationary phase (e.g., HP-1), would be used to separate the components based on their boiling points and interactions with the stationary phase. researchgate.net The MS detector provides definitive identification of the separated peaks.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure, including bond lengths, bond angles, and the conformation of the pyrrolidine ring.

A key aspect of the crystal structure would be the elucidation of the intermolecular forces that define the crystal packing. Of particular interest is the hydrogen bonding between the protonated pyrrolidinium nitrogen (N⁺-H, the hydrogen-bond donor) and the bromide anion (Br⁻, the hydrogen-bond acceptor). nih.govnih.gov This primary interaction is fundamental to the formation and stability of the salt's crystal lattice. researchgate.net The analysis would reveal the geometry of this N-H···Br hydrogen bond and how these interactions link the ions into a three-dimensional network. nih.govmdpi.com Such studies are crucial for understanding the solid-state properties of the compound and are frequently used in pharmaceutical sciences to characterize different salt forms of active ingredients. nih.govnih.govnih.gov

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Bromoethyl)pyrrolidine hydrobromide, and how can reaction progress be monitored?

The synthesis typically involves alkylation of pyrrolidine with 1,2-dibromoethane or bromoethyl intermediates. For example, a modified procedure involves heating 2-fluorobenzaldehyde with dialkylamines and potassium carbonate in DMF at 150°C, monitored via TLC for reaction completion . Post-reaction, extraction with ethyl acetate and washing with ammonium chloride solution are standard steps. Yield optimization may require adjusting stoichiometry or reaction time.

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For pyrrolidine derivatives, characteristic signals include δ 3.33–3.30 (m, 4H, pyrrolidine CH₂) and δ 1.99–1.96 (m, 4H, pyrrolidine CH₂) in ¹H NMR . Mass spectrometry (MS) and elemental analysis (e.g., %N determination) further validate purity . Infrared (IR) spectroscopy can confirm hydrobromide salt formation via N-H stretching bands.

Q. What safety precautions are necessary when handling this compound in the lab?

The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Storage should be in a cool, dry environment away from incompatible substances like strong oxidizers .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in nucleophilic substitution reactions?

The bromoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyrrolidine ring may affect reaction kinetics. Computational studies (DFT) can model transition states to predict regioselectivity, though experimental validation via kinetic analysis is recommended .

Q. What are common side products during synthesis, and how can they be mitigated?

Over-alkylation (e.g., di-substituted pyrrolidine) and hydrobromide dissociation are common. Side products can be minimized by controlling reaction temperature and using excess hydrobromic acid to stabilize the salt form. Chromatographic purification (e.g., flash column chromatography) or recrystallization in ethanol/water mixtures improves purity .

Q. How can mechanistic insights into bromoethyl-pyrrolidine derivatives inform drug discovery?

The compound’s bifunctional reactivity (alkylation and amine coordination) makes it a precursor for bioactive molecules. For example, analogous bromoethylamines are intermediates in synthesizing anticonvulsants or kinase inhibitors. Structure-activity relationship (SAR) studies should explore substitutions on the pyrrolidine ring and bromoethyl chain length .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Batch-to-batch variability may arise from inconsistent hydrobromide salt crystallization. Implementing process analytical technology (PAT), such as in-situ FTIR, ensures real-time monitoring. Solvent choice (e.g., DMF vs. acetonitrile) impacts yield and should be optimized via Design of Experiments (DoE) .

Methodological Considerations

Q. How can researchers validate the purity of this compound?

Combine orthogonal methods:

  • HPLC/GC : Retention time comparison with standards.
  • Elemental Analysis : Match calculated vs. observed %C, %H, %N.
  • Thermogravimetric Analysis (TGA) : Confirm hydrobromide stability under heating .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise Quenching : Neutralize excess HBr after alkylation to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency, as demonstrated in similar pyrrolidine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.